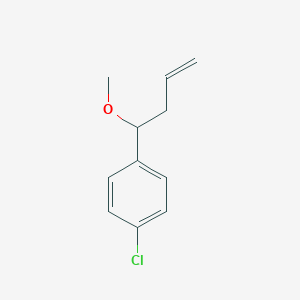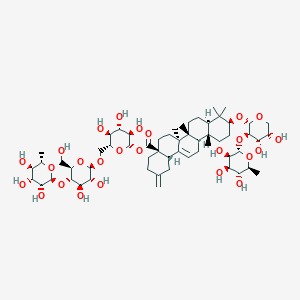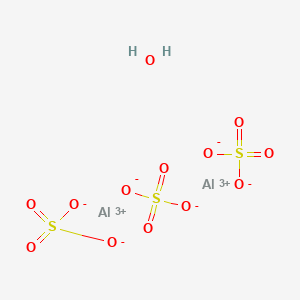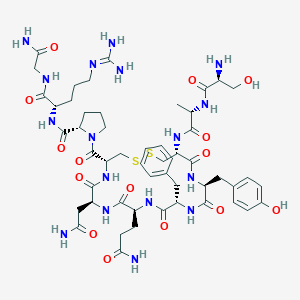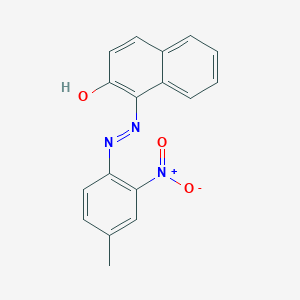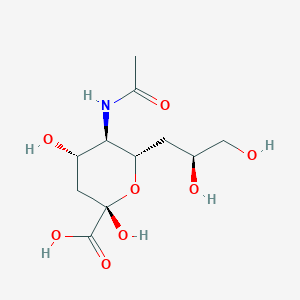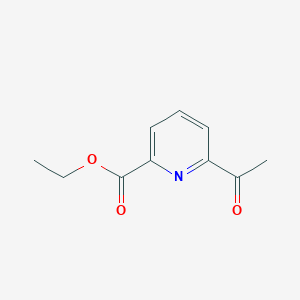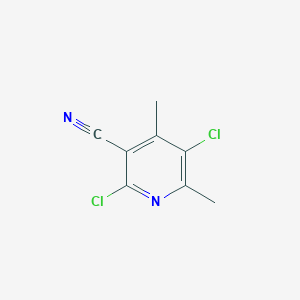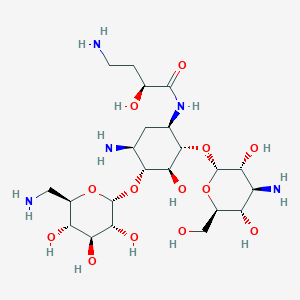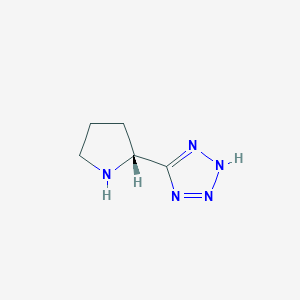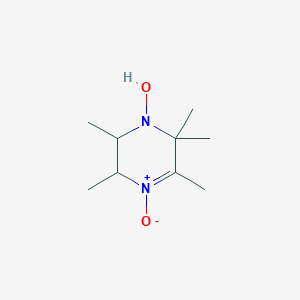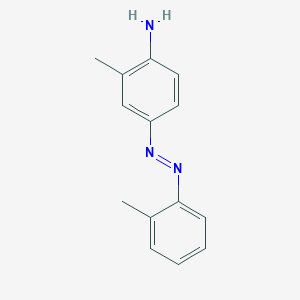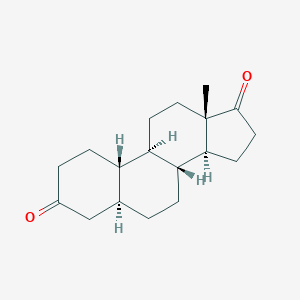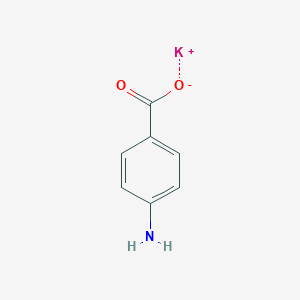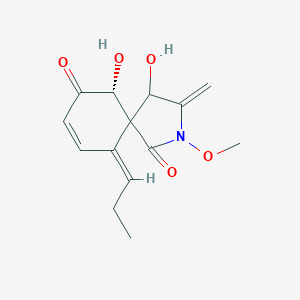
Triticone C
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Triticone C is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields, including medicine and agriculture. This compound has been synthesized using different methods, and its mechanism of action has been extensively studied.
Aplicaciones Científicas De Investigación
1. Structural Understanding of Eukaryotic Chaperonin TRiC/CCT
The study by Joachimiak et al. (2014) provides insights into the eukaryotic chaperonin TRiC, also known as CCT. This chaperonin is essential for the folding of many proteins and is composed of two rings of eight different subunits. The research explores how this diversification of subunits is linked to proteome expansion, and how TRiC's unique substrate-binding site contributes to its ability to fold obligate substrates (Joachimiak et al., 2014).
2. Impact on Antioxidative Defence in Wheat Seedlings
Keleş and Öncel (2002) investigated the effects of temperature and water stress on antioxidative defence in wheat seedlings, a context where Triticone C is relevant. The study found that low and high temperatures impact the antioxidative defence system, altering the response to environmental stresses (Keleş & Öncel, 2002).
3. Role in Fungal Pathogen and Wheat Interaction
Rawlinson et al. (2019) identified a gene responsible for producing phytotoxic triticone A/B in Pyrenophora tritici-repentis, a fungal pathogen causing tan spot in wheat. Their study demonstrates the importance of Triticone C in the interaction between this pathogen and wheat (Rawlinson et al., 2019).
4. Triticone C as a Potential Selective Cytotoxic Agent
Moheb et al. (2013) explored the potential of tricin, a component related to Triticone C, as a selective cytotoxic agent in cancer treatment. They found that tricin derived from wheat husks showed potent inhibitory effects on cancer cell lines, suggesting its potential for clinical use (Moheb et al., 2013).
5. Effects on Wheat Secondary Metabolism
Cummins et al. (2006) studied how herbicide safeners, including substances related to Triticone C, impact the secondary metabolism of wheat. Their findings indicate that such compounds can selectively alter the metabolism of phenolic compounds in wheat, demonstrating Triticone C's influence on plant biochemistry (Cummins et al., 2006).
Propiedades
Número CAS |
120142-46-3 |
|---|---|
Nombre del producto |
Triticone C |
Fórmula molecular |
C14H17NO5 |
Peso molecular |
279.29 g/mol |
Nombre IUPAC |
(4R,6E,10R)-4,10-dihydroxy-2-methoxy-3-methylidene-6-propylidene-2-azaspiro[4.5]dec-7-ene-1,9-dione |
InChI |
InChI=1S/C14H17NO5/c1-4-5-9-6-7-10(16)12(18)14(9)11(17)8(2)15(20-3)13(14)19/h5-7,11-12,17-18H,2,4H2,1,3H3/b9-5+/t11-,12-,14?/m0/s1 |
Clave InChI |
UEEZHRJFRYRGNC-YAKYOLASSA-N |
SMILES isomérico |
CC/C=C/1\C=CC(=O)[C@@H](C12[C@H](C(=C)N(C2=O)OC)O)O |
SMILES |
CCC=C1C=CC(=O)C(C12C(C(=C)N(C2=O)OC)O)O |
SMILES canónico |
CCC=C1C=CC(=O)C(C12C(C(=C)N(C2=O)OC)O)O |
Sinónimos |
triticone C triticone D |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



